molecular formula C10H11BrFNO2 B8026786 1-Bromo-5-tert-butyl-2-fluoro-3-nitrobenzene

1-Bromo-5-tert-butyl-2-fluoro-3-nitrobenzene

Cat. No.: B8026786
M. Wt: 276.10 g/mol
InChI Key: OHHFVYJYOJVVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-tert-butyl-2-fluoro-3-nitrobenzene is an organic compound with the molecular formula C10H11BrFNO2 It is a derivative of benzene, substituted with bromine, tert-butyl, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-tert-butyl-2-fluoro-3-nitrobenzene can be synthesized through a multi-step process involving the introduction of the bromine, tert-butyl, fluorine, and nitro groups onto the benzene ring. One common method involves the nitration of 1-bromo-5-tert-butyl-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and reducing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-tert-butyl-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other electrophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like halogens (Cl2, Br2) and catalysts such as iron(III) chloride.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Nucleophilic Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 1-Amino-5-tert-butyl-2-fluoro-3-nitrobenzene.

    Nucleophilic Substitution: 1-(Substituted amino)-5-tert-butyl-2-fluoro-3-nitrobenzene.

Scientific Research Applications

1-Bromo-5-tert-butyl-2-fluoro-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5-tert-butyl-2-fluoro-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in electrophilic aromatic substitution, the nitro group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: Similar structure but with a methyl group instead of a tert-butyl group.

    1-Bromo-3-fluoro-5-nitrobenzene: Lacks the tert-butyl group, making it less sterically hindered.

    1-Bromo-3-tert-butyl-5-methylbenzene: Contains a methyl group instead of a nitro group.

Uniqueness

1-Bromo-5-tert-butyl-2-fluoro-3-nitrobenzene is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and physical properties. The combination of bromine, fluorine, and nitro groups also imparts distinct electronic effects, making this compound valuable for specific synthetic applications.

Properties

IUPAC Name

1-bromo-5-tert-butyl-2-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHFVYJYOJVVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.